p-Nitrophenyl 2-fluoroisonicotinate
Description
p-Nitrophenyl 2-fluoroisonicotinate is a synthetic ester compound featuring a nitro-substituted phenyl group and a fluorinated isonicotinate moiety. These compounds are often utilized as substrates or intermediates in biochemical reactions due to the p-nitrophenyl group’s role as a leaving group, which facilitates hydrolysis or substitution reactions under mild conditions .
Properties
Molecular Formula |
C12H7FN2O4 |
|---|---|
Molecular Weight |
262.19 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C12H7FN2O4/c13-11-7-8(5-6-14-11)12(16)19-10-3-1-9(2-4-10)15(17)18/h1-7H |
InChI Key |
WGVHLGLTQZVXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC(=NC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
p-Nitrophenyl Glycosides
p-Nitrophenyl glycosides (e.g., compounds 1–4 in ) share the p-nitrophenyl leaving group with the target compound. However, their core structures differ: glycosides feature sugar moieties, whereas p-nitrophenyl 2-fluoroisonicotinate contains an isonicotinate ester. Key comparisons include:
- Reactivity : The p-nitrophenyl group in glycosides enables efficient hydrolysis, with reaction kinetics similar to phenyl glycosides when the nitro group is absent . This suggests that the nitro group’s electronic effects dominate over structural variations in determining reactivity.
- Synthetic Challenges : Over-reduction during synthesis can lead to unintended byproducts (e.g., alcohol 1 in ), highlighting the need for controlled reaction conditions when working with nitro-substituted compounds .
Phenyl Glycosides
Phenyl glycosides (e.g., substrates 1 and 2 in ) lack the nitro group but exhibit comparable reaction kinetics to p-nitrophenyl glycosides.
Nitro-Substituted Aromatic Amines
Compounds like 2-nitro-1,4-phenylenediamine () share nitro functionalization but differ in core structure and application. These amines are typically used in dye synthesis or as biochemical reagents, whereas p-nitrophenyl esters are leveraged for their leaving group properties.
Data Tables
Table 1: Structural and Functional Comparison of Related Compounds
Table 2: Impact of Fluorine Substitution
Research Findings and Implications
- Kinetic Similarities : Phenyl glycosides achieve reaction kinetics comparable to p-nitrophenyl analogs despite structural differences, suggesting broad applicability of nitro-free systems in specific contexts .
- Synthetic Precision : Over-reduction risks during synthesis (e.g., alcohol formation) underscore the importance of optimizing reaction times and conditions for nitro-containing compounds .
- Commercial Relevance : Nitro-substituted compounds like 2-nitro-1,4-phenylenediamine are commercially available (e.g., Kanto Reagents), but their applications diverge from esters like the target compound .
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